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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 3-(Aminomethyl)cyclobutane-1-carbonitrile Hydrochloride

Executive Summary: The Strategic Role of Cyclobutane Scaffolds In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich aliphatic scaffolds is a proven strategy to improve a drug's ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Role of Cyclobutane Scaffolds

In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich aliphatic scaffolds is a proven strategy to improve a drug's pharmacokinetic profile. 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride is a highly specialized, conformationally restricted building block. By locking the aminomethyl and carbonitrile groups into a rigid cyclobutane ring, chemists can precisely direct the exit vectors of these functional groups within a target protein's binding pocket.

This structural pre-organization reduces the entropic penalty of binding, while the electron-withdrawing cyano group modulates the basicity of the primary amine, improving metabolic stability and membrane permeability. This guide provides an authoritative breakdown of its physicochemical properties, step-by-step synthetic methodologies, and its critical application in the development of kinase inhibitors (such as JAK1/JAK2 inhibitors)[1].

Physicochemical Properties & Structural Data

Understanding the physicochemical baseline of this building block is critical for downstream API integration. The hydrochloride salt form is specifically utilized to prevent the spontaneous oxidation of the primary amine and to ensure maximum aqueous solubility during in vitro assays.

PropertyValueCausality / Significance in Drug Design
Chemical Name 3-(Aminomethyl)cyclobutane-1-carbonitrile HClStandard IUPAC nomenclature.
CAS Numbers 2913244-06-9 (Mix)[2], 2913228-75-6 (trans)[3], 2994292-12-3 (cis)[4]Essential for regulatory tracking and sourcing specific stereoisomers.
Molecular Formula C₆H₁₀N₂ • HClDetermines stoichiometric calculations in API amide coupling.
Molecular Weight 146.62 g/mol (Salt)[5] / 110.16 g/mol (Base)Low MW ensures minimal penalty to the final API's total molecular weight.
Topological Polar Surface Area 49.8 ŲOptimal for maintaining aqueous solubility without severely compromising permeability.
LogP (Calculated, Base) ~0.2Highly hydrophilic; ideal for solvent-exposed vectors in protein binding pockets.
pKa (Primary Amine) ~9.8The cyano group inductively lowers basicity compared to standard aliphatic amines.
Physical State White to off-white crystalline powderThe HCl salt ensures solid-state stability and long-term shelf life.

Synthetic Methodologies & Mechanistic Pathways

The synthesis of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride requires precise functional group transformations to avoid ring-opening or polymerization. The following protocol details the conversion from a hydroxymethyl precursor.

Step-by-Step Synthesis Protocol

Step 1: Mesylation of the Hydroxyl Precursor

  • Procedure : Dissolve 3-(hydroxymethyl)cyclobutane-1-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C under an inert nitrogen atmosphere. Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours at room temperature.

  • Causality : The hydroxyl group is a poor leaving group. Mesylation converts it into an excellent leaving group (OMs) primed for nucleophilic attack.

  • Self-Validation : Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the polar hydroxyl spot and the appearance of a faster-moving mesylate spot confirms reaction completion.

Step 2: Azidation via Sₙ2 Displacement

  • Procedure : Dissolve the crude mesylate in anhydrous N,N-dimethylformamide (DMF). Add sodium azide (NaN₃, 2.0 eq). Heat the mixture to 60°C for 12 hours.

  • Causality : NaN₃ acts as a powerful nucleophile, displacing the mesylate via an Sₙ2 mechanism to form the azide intermediate. DMF is chosen as a polar aprotic solvent to accelerate the Sₙ2 reaction.

  • Self-Validation : Monitor via FT-IR spectroscopy. The appearance of a strong, sharp absorption band at ~2100 cm⁻¹ is the definitive marker for the newly formed azide group.

Step 3: Catalytic Hydrogenation (Reduction)

  • Procedure : Transfer the purified azide to a hydrogenation flask and dissolve in methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 6 hours at room temperature.

  • Causality : Catalytic hydrogenation cleanly reduces the azide to a primary amine without affecting the robust nitrile (-CN) group, yielding only nitrogen gas (N₂) as a byproduct.

  • Self-Validation : Filter through Celite to remove the Pd/C catalyst. The IR azide band (~2100 cm⁻¹) must completely disappear.

Step 4: Hydrochloride Salt Formation

  • Procedure : Concentrate the free base in vacuo. Redissolve in anhydrous diethyl ether. Slowly add a 4M solution of HCl in dioxane (1.1 eq) at 0°C. Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.

  • Causality : Using HCl in dioxane provides strictly anhydrous conditions, ensuring the salt precipitates cleanly without forming a sticky, hygroscopic hydrate.

  • Self-Validation : Melting point analysis and ¹H NMR (in D₂O) confirm crystalline purity and protonation.

Synthesis A 3-(Hydroxymethyl) cyclobutane-1-carbonitrile B Mesylation (MsCl, Et3N) A->B C 3-(Mesyloxymethyl) cyclobutane-1-carbonitrile B->C D Azidation (NaN3, DMF) C->D E 3-(Azidomethyl) cyclobutane-1-carbonitrile D->E F Reduction (H2, Pd/C) E->F G Free Base C6H10N2 F->G H Salt Formation (HCl in Dioxane) G->H I Target Product (HCl Salt) H->I

Figure 1: Step-by-step synthetic workflow for 3-(Aminomethyl)cyclobutane-1-carbonitrile HCl.

Analytical Characterization & Quality Control

To ensure the integrity of the building block before API integration, rigorous analytical validation is required.

Sample Preparation & Protocol for LC-MS:

  • Dissolve 1 mg of the synthesized salt in 1 mL of LC-MS grade Water:Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Self-Validation : The presence of a sharp chromatographic peak with an extracted ion chromatogram (EIC) at m/z 111.1 [M+H]⁺ confirms the exact mass of the free base.

Sample Preparation & Protocol for ¹H NMR:

  • Weigh 5-10 mg of the compound into a clean glass vial.

  • Add 0.6 mL of Deuterium Oxide (D₂O) to accommodate the highly polar salt.

  • Transfer the clear solution to a standard 5 mm NMR tube.

  • Self-Validation : The integration of the cyclobutane ring protons (5H) versus the aminomethyl protons (2H) must yield a precise 5:2 ratio. The methylene protons adjacent to the amine will show a distinct downfield shift due to the protonated nitrogen.

Applications in Drug Discovery: Targeting the JAK/STAT Pathway

The primary utility of 3-(Aminomethyl)cyclobutane-1-carbonitrile is as a terminal appendage in targeted therapeutics, most notably in Janus Kinase (JAK) inhibitors[1].

When conjugated to a heterocyclic core (e.g., a pyrrolopyrimidine scaffold) via amide coupling, the cyclobutane ring acts as a rigid spacer. It forces the cyano group to project outward into the solvent-exposed channel of the JAK ATP-binding pocket. This specific orientation achieves two critical goals:

  • Target Affinity : The cyano group forms favorable dipole interactions with the solvent or specific ribose-pocket residues.

  • Metabolic Shielding : The steric bulk of the cyclobutane ring shields the adjacent amide bond from rapid enzymatic hydrolysis, drastically improving the drug's half-life.

JAK_STAT Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Kinase Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocates Inhibitor API with Cyclobutane Carbonitrile Motif Inhibitor->JAK Competitive Inhibition (ATP Pocket)

Figure 2: Integration of the API into the JAK/STAT signaling pathway via competitive inhibition.

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Exploratory

Analytical Characterization of 3-(Aminomethyl)cyclobutane-1-carbonitrile Hydrochloride: Molecular Weight, Exact Mass, and HRMS Workflows

Executive Summary In modern drug discovery, sp3-rich, conformationally restricted bifunctional building blocks are critical for developing highly selective therapeutics, such as kinase inhibitors and PROTAC linkers. 3-(A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, sp3-rich, conformationally restricted bifunctional building blocks are critical for developing highly selective therapeutics, such as kinase inhibitors and PROTAC linkers. 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride (CAS: 2913228-75-6 for the rac-(1r,3r) isomer and 2994292-12-3 for the rac-(1s,3s) isomer)[1][2] is a prime example of such a scaffold.

For researchers synthesizing or incorporating this building block, rigorous analytical characterization is paramount. Small molecule validation requires precise determination of molecular weight and exact mass to confirm structural identity, detect impurities, and elucidate degradation pathways[3]. This whitepaper provides an in-depth technical guide to the physicochemical properties of this compound and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its exact mass determination.

Physicochemical Properties & Mass Calculations

Understanding the distinction between the free base and the hydrochloride salt is the foundational step in mass spectrometry analysis. While the compound is synthesized, stored, and weighed as a stable hydrochloride salt, analytical techniques like Electrospray Ionization (ESI) measure the ionized free base in solution[4].

Quantitative Mass Data Summary

The following table summarizes the calculated mass properties for both the free base and the hydrochloride salt.

PropertyFree Base ( C6​H10​N2​ )Hydrochloride Salt ( C6​H11​ClN2​ )
Average Molecular Weight 110.16 g/mol 146.62 g/mol
Monoisotopic Exact Mass 110.084398 Da146.061076 Da
Theoretical [M+H]+ m/z 111.0917 DaN/A (Salt dissociates in ESI+)
Primary Isotopic Contributors 12C,1H,14N 12C,1H,35Cl,14N

Note on Causality: The average molecular weight is used for stoichiometric calculations during synthesis (e.g., determining molar equivalents). However, mass spectrometers do not measure average molecular weight; they measure the mass-to-charge ratio (m/z) of individual isotopes. Therefore, the monoisotopic exact mass —calculated using the mass of the most abundant isotope of each element (e.g., 12C=12.00000 , 1H=1.007825 )—is the critical value for HRMS targeting[5].

High-Resolution Mass Spectrometry (HRMS) Protocol

To confirm the identity of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride, low-resolution techniques (like single quadrupole MS) are insufficient, as they cannot distinguish between nominally isobaric compounds. High-Resolution Mass Spectrometry (HRMS) utilizing an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzer is required to achieve sub-2 ppm mass accuracy[6].

Experimental Design & Causality
  • Chromatographic Strategy: Aliphatic small-molecule amines are highly polar and exhibit poor retention on standard reversed-phase C18 columns. While ion-pairing agents can improve C18 retention, they severely suppress ESI signals[7]. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice, providing excellent retention and peak shape for the polar amine without compromising ionization efficiency.

  • Ionization Strategy: The hydrochloride salt completely dissociates in the aqueous/organic mobile phase. By adding 0.1% formic acid to the mobile phase, the primary amine is fully protonated, driving the equilibrium toward the [M+H]+ species, yielding a robust signal at m/z 111.0917 .

Step-by-Step Self-Validating Methodology

This protocol is designed as a self-validating system: structural confirmation is only achieved if both the exact mass error is <2 ppm and the isotopic fine structure matches theoretical predictions[8].

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride.

  • Dissolve in 10 mL of a 50:50 (v/v) Acetonitrile:Water mixture containing 0.1% Formic Acid to yield a 100 µg/mL stock solution.

  • Dilute a 100 µL aliquot of the stock with 900 µL of Acetonitrile to match the highly organic initial conditions of the HILIC gradient.

Step 2: LC-HRMS Acquisition

  • Column: Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, drop to 50% B over 5 minutes to elute the polar amine.

  • MS Parameters: Operate the Orbitrap in ESI+ mode. Set the resolution to 100,000 FWHM at m/z 200[6].

  • Calibration: Utilize an internal lock mass (e.g., ubiquitous polysiloxane background ions at m/z 371.1012) to continuously correct mass drift and ensure <2 ppm accuracy[5].

Step 3: Data Processing & Validation

  • Extract the ion chromatogram (EIC) for m/z 111.0917 using a narrow 5 ppm mass tolerance window.

  • Validation Check 1 (Mass Accuracy): Calculate the mass error. Error (ppm)=Theoretical∣Observed−Theoretical∣​×106 . The result must be ≤2.0 ppm.

  • Validation Check 2 (Isotopic Pattern): Analyze the M+1 peak (primarily driven by the natural 1.1% abundance of 13C ). For a C6​ molecule, the M+1 peak intensity should be approximately 6.6% of the monoisotopic [M+H]+ peak. A significant deviation indicates a co-eluting impurity or an incorrect molecular formula.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the analytical workflow, from the dissociation of the salt to the final bioinformatic validation.

G N1 Sample Prep (Dissociation of HCl) N2 HILIC Separation (Polar Retention) N1->N2 N3 ESI+ Ionization (Protonation) N2->N3 N4 HRMS Orbitrap (m/z 111.0917) N3->N4

LC-HRMS Workflow for Exact Mass Determination of Amine Hydrochlorides.

Conclusion

Accurate characterization of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride requires a clear understanding of its physicochemical state. Because the hydrochloride salt dissociates in solution, analytical workflows must target the exact mass of the protonated free base ( [M+H]+ = 111.0917 Da). By employing HILIC chromatography coupled with high-resolution Orbitrap or Q-TOF mass spectrometry, researchers can establish a self-validating loop of mass accuracy and isotopic pattern matching, ensuring absolute confidence in the structural integrity of this critical drug discovery building block.

References

  • NextSDS. "rac-(1s,3s)-3-(aminomethyl)cyclobutane-1-carbonitrile hydrochloride — Chemical Substance Information." nextsds.com. Available at:[Link]

  • NextSDS. "rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carbonitrile hydrochloride — Chemical Substance Information." nextsds.com. Available at:[Link]

  • The Royal Society of Chemistry. "Methodology for Accurate Mass Measurement of Small Molecules." rsc.org. Available at:[Link]

  • ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry." resolvemass.ca. Available at:[Link]

  • Chromatography Online. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." chromatographyonline.com. Available at:[Link]

  • Vrije Universiteit Amsterdam. "LC-MS based methods for the analysis of TCA cycle intermediates." vu.nl. Available at:[Link]

Sources

Foundational

The Emergent Therapeutic Potential of the 3-(Aminomethyl)cyclobutane-1-carbonitrile Scaffold: A Mechanistic Exploration

Preamble: Charting Unexplored Territory in Drug Discovery In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is paramount. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting Unexplored Territory in Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is paramount. The cyclobutane ring, a motif once considered a synthetic curiosity, has emerged as a privileged structure in modern drug design.[1][2][3] Its rigid, puckered conformation offers a unique three-dimensional geometry that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property.[3] This guide delves into the hypothetical, yet scientifically grounded, mechanistic possibilities for drugs incorporating the novel 3-(Aminomethyl)cyclobutane-1-carbonitrile scaffold. While no marketed drug currently contains this precise moiety, its structural elements suggest compelling avenues for therapeutic intervention. This document will, therefore, serve as a forward-looking technical guide for researchers and drug development professionals, synthesizing data from analogous structures to predict and elucidate potential mechanisms of action.

The Cyclobutane Core: A Foundation for Innovation

The inclusion of a cyclobutane ring in a drug candidate is a deliberate strategic choice, not a mere isosteric replacement. Its inherent ring strain results in a non-planar, puckered conformation, which can orient substituents in precise vectors, unlike more flexible aliphatic chains.[3] This conformational rigidity can be instrumental in locking a molecule into its bioactive conformation, thereby minimizing the entropic penalty upon binding to a biological target.[1] Furthermore, the C-C bonds within the cyclobutane ring possess a higher p-character, influencing the electronic properties of the molecule.[1] From a drug metabolism and pharmacokinetics (DMPK) perspective, the cyclobutane scaffold is often more resistant to metabolic degradation compared to linear analogues, potentially leading to an improved pharmacokinetic profile.[4]

Deconstructing the 3-(Aminomethyl)cyclobutane-1-carbonitrile Scaffold: Functional Clues to Mechanism

The 3-(Aminomethyl)cyclobutane-1-carbonitrile scaffold presents two key functional groups appended to the cyclobutane core: a primary aminomethyl group and a nitrile group. Each of these moieties, in concert with the cyclobutane ring, suggests potential interactions with biological targets.

  • The Aminomethyl Group: This basic functional group is a common pharmacophore in a vast array of therapeutics, often serving as a key hydrogen bond donor or participating in ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site. Its placement on the cyclobutane ring provides a defined spatial vector for these interactions.

  • The Nitrile Group: The nitrile moiety is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and, in some instances, can serve as a bioisostere for a carbonyl group. Critically, the nitrile group can also function as a covalent warhead, reacting with nucleophilic residues such as cysteine or serine in an enzyme's active site to form a covalent bond. This mode of action can lead to irreversible inhibition and prolonged duration of action.

Postulated Mechanisms of Action: A Synthesis of Precedent

Based on the biological activities of structurally related cyclobutane-containing molecules and compounds with aminomethyl and nitrile functionalities, we can postulate several compelling mechanisms of action for a hypothetical drug containing the 3-(Aminomethyl)cyclobutane-1-carbonitrile scaffold.

Covalent Inhibition of Cysteine Proteases

A highly plausible mechanism of action is the covalent inhibition of cysteine proteases, a class of enzymes implicated in a multitude of diseases, including cancer, inflammatory disorders, and viral infections. The nitrile group, positioned for nucleophilic attack, could serve as an electrophilic trap for the catalytic cysteine residue in the active site of these enzymes.

Hypothetical Signaling Pathway: Covalent Inhibition of a Cysteine Protease

G cluster_0 Enzyme Active Site cluster_1 Drug Molecule Enzyme_Cys Cysteine Residue (Cys-SH) Enzyme Inhibition Substrate Endogenous Substrate Enzyme_Cys->Substrate Binding Blocked Drug 3-(Aminomethyl)cyclobutane- 1-carbonitrile Drug->Enzyme_Cys Covalent Bond Formation (Nitrile reacts with Thiol)

Caption: Covalent modification of a catalytic cysteine residue by the nitrile group.

Allosteric Modulation of Kinases

The Janus kinase (JAK) family of enzymes are critical mediators of cytokine signaling, and their dysregulation is a hallmark of many inflammatory and autoimmune diseases.[5] Several JAK inhibitors feature a cyclobutane moiety that orients key pharmacophoric elements.[3][5] The aminomethyl group of our hypothetical scaffold could form crucial hydrogen bonds within the kinase hinge region, while the cyclobutane ring itself could occupy a hydrophobic pocket, conferring selectivity.

Target Class Potential Binding Interactions Therapeutic Area Supporting Evidence
Cysteine ProteasesCovalent bond with catalytic cysteine via nitrile group.Oncology, Virology, InflammationPrecedent of nitrile-containing covalent inhibitors.
Janus Kinases (JAKs)Hydrogen bonding from aminomethyl group to hinge region; cyclobutane in hydrophobic pocket.Autoimmune Disorders, InflammationKnown cyclobutane-containing JAK inhibitors.[3][5]
Acetyl-CoA Carboxylase (ACC)Allosteric inhibition, with cyclobutane occupying a hydrophobic pocket.Metabolic Diseases (NASH)Cyclobutane derivatives have been identified as potent ACC inhibitors.[6]

A Framework for Elucidating the Mechanism of Action: An Experimental Workflow

As a Senior Application Scientist, a robust and logical experimental cascade is essential to definitively determine the mechanism of action of a novel compound. The following workflow outlines a self-validating system for a compound based on the 3-(Aminomethyl)cyclobutane-1-carbonitrile scaffold.

Initial Target Agnostic Phenotypic Screening

The initial step is to understand the compound's biological effect without preconceived notions of its target. This can be achieved through high-content imaging or other phenotypic assays across a diverse panel of cell lines representing various disease states.

Experimental Workflow: Target Deconvolution

G Start Novel Compound: 3-(Aminomethyl)cyclobutane- 1-carbonitrile PhenotypicScreen Phenotypic Screening (e.g., High-Content Imaging) Start->PhenotypicScreen Identify Biological Effect AffinityChrom Affinity Chromatography- Mass Spectrometry PhenotypicScreen->AffinityChrom Identify Protein Binders TargetValidation Target Validation (e.g., CRISPR, siRNA) AffinityChrom->TargetValidation Confirm Target Relevance BiochemicalAssay Biochemical & Biophysical Assays (e.g., SPR, ITC, Enzyme Kinetics) TargetValidation->BiochemicalAssay Characterize Interaction StructuralBiology Structural Biology (X-ray Crystallography, Cryo-EM) BiochemicalAssay->StructuralBiology Determine Binding Mode End Mechanism of Action Elucidated StructuralBiology->End

Caption: A workflow for identifying and validating the target of a novel compound.

Target Identification via Affinity-Based Proteomics

Once a consistent and potent phenotypic effect is observed, the next logical step is to identify the direct binding partners of the compound.

Protocol: Immobilization and Affinity Chromatography

  • Ligand Immobilization: Synthesize an analogue of the compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for biological activity.

  • Cell Lysate Preparation: Prepare native cell lysates from the cell line that exhibited the most robust phenotypic response.

  • Affinity Pulldown: Incubate the immobilized compound with the cell lysate. Include a control experiment with beads that have not been conjugated to the compound.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Target Validation and Mechanistic Deep Dive

Following the identification of putative protein targets, validation is crucial. This involves using genetic techniques like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the target gene to determine if the absence of the protein recapitulates or abrogates the compound's effect.

Once the target is validated, detailed biochemical and biophysical assays are required to characterize the interaction.

Assay Purpose Key Parameters Measured
Surface Plasmon Resonance (SPR) To measure binding kinetics and affinity in real-time.Kon, Koff, KD
Isothermal Titration Calorimetry (ITC) To determine the thermodynamics of binding.ΔH, ΔS, KD, Stoichiometry (n)
Enzyme Inhibition Assays To quantify the inhibitory potency of the compound.IC50, Ki
Mass Spectrometry (for covalent binders) To confirm covalent modification of the target protein.Mass shift corresponding to compound adduction.

Conclusion: A Scaffold of Promise

The 3-(Aminomethyl)cyclobutane-1-carbonitrile scaffold represents a promising, albeit currently underexplored, area for drug discovery. Its constituent parts—the conformationally rigid cyclobutane core, the interactive aminomethyl group, and the potentially reactive nitrile—provide a rich chemical space for the design of novel therapeutics. The mechanistic hypotheses presented herein, based on sound chemical principles and precedents from related molecules, offer a roadmap for future research. By employing a rigorous and systematic experimental workflow, the true therapeutic potential of this and other novel scaffolds can be unlocked, paving the way for the next generation of innovative medicines.

References

  • Makarov, M. V. (2021). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Marine Drugs, 19(11), 633. [Link]

  • Steenwinckel, V., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(10), e202200020. [Link]

  • Zhang, Y., et al. (2022). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry, 65(9), 6748-6763. [Link]

  • Steenwinckel, V., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Semantic Scholar. [Link]

  • Makarov, M. V. (2021). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. National Center for Biotechnology Information. [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

  • Incyte Corp. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Li, Y., et al. (2022). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[6][6]-rearrangement cascade. National Center for Biotechnology Information. [Link]

  • Rodrigalvarez, J., et al. (2022). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes... ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). ResearchGate. [Link]

  • PubChemLite. (n.d.). 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride (C8H14N2). PubChemLite. [Link]

  • Taylor & Francis. (n.d.). Cyclobutane – Knowledge and References. Taylor & Francis Online. [Link]

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Coupling Reactions of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Cyclobutane Motif The cyclobutane scaffold has emerged as a valuable structural motif in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclobutane Motif

The cyclobutane scaffold has emerged as a valuable structural motif in modern medicinal chemistry. Its inherent three-dimensional character and conformational rigidity can impart favorable pharmacological properties, including enhanced binding affinity, metabolic stability, and improved pharmacokinetic profiles.[1] 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride is a key building block for introducing this strained ring system into drug candidates. The formation of a stable amide bond is a fundamental and frequently employed transformation to link this cyclobutane moiety to other fragments of a molecule.[2]

This comprehensive guide provides detailed application notes and robust protocols for the successful amide coupling of 3-(aminomethyl)cyclobutane-1-carbonitrile hydrochloride with a variety of carboxylic acids. We will delve into the critical parameters of the reaction, compare common coupling methodologies, and offer step-by-step instructions to empower researchers in their synthetic endeavors.

Understanding the Core Reaction: Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. Therefore, the carboxylic acid must first be "activated" to facilitate the nucleophilic attack by the amine.[3] This is typically achieved by using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group.

A crucial consideration when using 3-(aminomethyl)cyclobutane-1-carbonitrile hydrochloride is that the amine is present as its hydrochloride salt. This necessitates the use of a non-nucleophilic base to liberate the free primary amine in situ, allowing it to participate in the coupling reaction.

Key Parameters for Successful Amide Coupling

The success of an amide coupling reaction hinges on the judicious selection of several key parameters:

  • Coupling Reagent: A wide array of coupling reagents is available, each with its own mechanism, advantages, and limitations. The choice of reagent can significantly impact reaction times, yields, and the potential for side reactions.

  • Base: As our substrate is an amine hydrochloride, the choice of base is critical. The base must be strong enough to deprotonate the ammonium salt but not so nucleophilic that it competes with the desired amine in reacting with the activated carboxylic acid.

  • Solvent: The solvent must be able to dissolve all reactants and reagents and should be anhydrous to prevent hydrolysis of the activated intermediate.

  • Temperature and Reaction Time: Most amide coupling reactions are performed at room temperature, although gentle heating may be required for challenging substrates. Reaction times can vary from a few hours to overnight.

Below is a generalized workflow for the amide coupling of 3-(aminomethyl)cyclobutane-1-carbonitrile hydrochloride.

G cluster_0 Reaction Setup cluster_1 Carboxylic Acid Activation cluster_2 Amide Formation & Workup reactants Carboxylic Acid + 3-(Aminomethyl)cyclobutane-1-carbonitrile HCl base Addition of Base (e.g., DIPEA, TEA) reactants->base solvent Dissolution in Anhydrous Solvent (e.g., DMF, DCM) base->solvent coupling_reagent Addition of Coupling Reagent (e.g., EDC/HOBt, HATU) solvent->coupling_reagent activation Formation of Activated Intermediate coupling_reagent->activation coupling Nucleophilic Attack by Free Amine activation->coupling workup Aqueous Workup coupling->workup purification Purification (e.g., Chromatography) workup->purification product Final Amide Product purification->product

Caption: General workflow for the amide coupling reaction.

Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is often dictated by the specific substrates, the scale of the reaction, and the desired level of reactivity. Below is a comparison of two widely used and effective coupling systems.

Coupling SystemReagentsMechanism of ActionAdvantagesDisadvantages
Carbodiimide-Based EDC (or DCC) + HOBt (or an alternative additive)EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt intercepts this intermediate to form a more stable HOBt-ester, which is less prone to racemization and other side reactions. The amine then reacts with the HOBt-ester.[4][5]- Cost-effective- Readily available reagents- Water-soluble byproducts (for EDC) are easily removed during workup.[6]- Can lead to racemization of chiral carboxylic acids if an additive is not used.- Slower reaction rates compared to uronium salts.
Uronium/Aminium Salt-Based HATU (or HBTU)In the presence of a base, HATU reacts with the carboxylate to form a highly reactive OAt-active ester. This active ester then rapidly reacts with the amine to form the amide bond.[7][8]- High reactivity and fast reaction times- Low rates of racemization- Particularly effective for sterically hindered substrates.- More expensive than carbodiimide reagents- Byproducts can sometimes be challenging to remove.

Recommended Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of 3-(aminomethyl)cyclobutane-1-carbonitrile hydrochloride using both EDC/HOBt and HATU.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of carboxylic acids.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 3-(aminomethyl)cyclobutane-1-carbonitrile hydrochloride (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), 3-(aminomethyl)cyclobutane-1-carbonitrile hydrochloride (1.1 equiv), and HOBt (1.2 equiv).

  • Add anhydrous DMF or DCM to dissolve the solids (typically to a concentration of 0.1-0.5 M).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.5 - 3.0 equiv) dropwise to the reaction mixture. It is crucial to add at least two equivalents of base to neutralize the amine hydrochloride and the HCl generated during the reaction.

  • Add EDC (1.2 equiv) portion-wise to the cold solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Step 1: Reagent Combination cluster_1 Step 2: Base & Coupling Reagent cluster_2 Step 3: Reaction & Monitoring cluster_3 Step 4: Workup & Purification combine Combine Carboxylic Acid, Amine HCl, and HOBt in Anhydrous Solvent cool Cool to 0 °C combine->cool add_base Add DIPEA/TEA cool->add_base add_edc Add EDC add_base->add_edc react Warm to RT and Stir (12-24h) add_edc->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolated Amide purify->product

Caption: Workflow for EDC/HOBt mediated coupling.

Protocol 2: HATU Mediated Amide Coupling

This protocol is ideal for more challenging couplings, including those with sterically hindered carboxylic acids or when faster reaction times are desired.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 3-(aminomethyl)cyclobutane-1-carbonitrile hydrochloride (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard aqueous workup reagents

  • Anhydrous sodium or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and 3-(aminomethyl)cyclobutane-1-carbonitrile hydrochloride (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the stirred solution. The use of the sterically hindered base DIPEA is often preferred with HATU to minimize side reactions.[7]

  • Add HATU (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and proceed with an aqueous workup as described in Protocol 1 (steps 9 and 10).

  • Purify the crude product by flash column chromatography.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider pre-activating the carboxylic acid with HATU and base for 15-30 minutes before adding the amine.[8] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: The nitrile functionality in the substrate is generally stable under these coupling conditions.[9] However, if side reactions are observed, consider lowering the reaction temperature or using a milder coupling reagent.

  • Solubility: 3-(aminomethyl)cyclobutane-1-carbonitrile hydrochloride is expected to have good solubility in polar aprotic solvents like DMF. If solubility is an issue in DCM, a small amount of DMF can be added as a co-solvent.

  • Base Selection: While both DIPEA and TEA are commonly used, DIPEA is more sterically hindered and less nucleophilic, which can be advantageous in minimizing side reactions, particularly with sensitive substrates.[7]

Conclusion

The amide coupling of 3-(aminomethyl)cyclobutane-1-carbonitrile hydrochloride is a versatile and powerful method for incorporating the valuable cyclobutane motif into molecules of interest. By carefully selecting the appropriate coupling reagents, base, and solvent, and by following the detailed protocols provided, researchers can confidently and efficiently synthesize a diverse range of amide-containing cyclobutane derivatives for applications in drug discovery and beyond.

References

  • BenchChem. (2025). Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbodiimides in organic synthesis: a review. Chemical reviews, 115(1), 1-133.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Kumar, A., & Akula, M. R. (2018). Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. SynOpen, 2(02), 180-191.
  • Carpino, L. A., Imazumi, H., El-Faham, A., Ferrer, F. J., Zhang, C., Lee, Y., ... & Bienert, M. (2002). The uronium/guanidinium peptide coupling reagents: finally the true uronium salts.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
  • Wessjohann, L. A., & Schall, A. (2000). The cyclobutane ring in natural products and drug molecules. Mini reviews in medicinal chemistry, 1(1), 57-73.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

Sources

Application

Application Notes and Protocols: 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract The cyclobutane moiety, a four-membered carbocycle, is an increasingly sought-after structural motif in contemporary medicinal chemistry. Its inher...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane moiety, a four-membered carbocycle, is an increasingly sought-after structural motif in contemporary medicinal chemistry. Its inherent conformational rigidity and unique three-dimensional geometry offer significant advantages in the design of novel therapeutics by improving potency, selectivity, and pharmacokinetic profiles.[1][2][3] This document provides detailed application notes on 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride, a versatile bifunctional building block, and presents a representative protocol for its application in the synthesis of complex, biologically relevant scaffolds. While direct incorporation into currently marketed blockbuster drugs is not extensively documented, its potential for generating novel chemical entities is significant.

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of 26.3 kcal/mol.[2] This characteristic results in a puckered conformation, which provides a level of three-dimensionality that is highly desirable in drug design to enhance solubility and reduce the planarity often associated with poor metabolic stability.[2][4] The inclusion of a cyclobutane fragment can conformationally restrict a molecule, pre-organizing it for optimal interaction with its biological target and thereby increasing binding affinity.[4][5]

Key advantages of incorporating a cyclobutane moiety include:

  • Improved Metabolic Stability: The cyclobutane ring can serve as a non-metabolizable bioisostere for more labile groups.[1][6]

  • Enhanced Potency and Selectivity: The rigid structure of the cyclobutane ring can orient pharmacophoric groups in a precise manner, leading to higher potency and selectivity for the target protein.[1]

  • Favorable Physicochemical Properties: The non-planar nature of the cyclobutane scaffold can disrupt crystal packing and improve aqueous solubility.[3]

Marketed drugs such as the anticancer agent Carboplatin and the hepatitis C virus (HCV) protease inhibitor Boceprevir feature a cyclobutane ring, underscoring the clinical success of this structural motif.[1][4]

Physicochemical Properties of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride

This building block offers two reactive handles for chemical modification: a primary amine (present as a hydrochloride salt) and a nitrile group. This bifunctionality allows for its use in a variety of synthetic strategies to construct more complex molecules.

PropertyValue
Molecular Formula C₆H₁₁ClN₂
Molecular Weight 146.62 g/mol
Appearance White to off-white solid
Key Functional Groups Primary amine (as hydrochloride), Nitrile
Reactivity The primary amine is a good nucleophile after neutralization and can undergo acylation, alkylation, and reductive amination. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Application in the Synthesis of a Novel Kinase Inhibitor Scaffold: A Representative Protocol

While a specific protocol for the synthesis of a marketed drug using 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride is not prominently featured in publicly available literature, its utility can be demonstrated in the construction of novel heterocyclic systems relevant to medicinal chemistry, such as kinase inhibitors. The following protocol outlines a representative synthesis of a hypothetical pyrazolopyrimidine core, a common scaffold in kinase inhibitors, using this cyclobutane building block.

This protocol is presented as a proof-of-concept for the application of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride and is based on established synthetic methodologies in medicinal chemistry.

Workflow for the Synthesis of a Cyclobutane-Containing Pyrazolopyrimidine

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Cyclization to Pyrazolopyrimidine Core A 3-(Aminomethyl)cyclobutane- 1-carbonitrile hydrochloride C Amide Intermediate A->C HATU, DIPEA, DMF B Heterocyclic Carboxylic Acid B->C D Amide Intermediate E Diamino Cyclobutane Derivative D->E H2, Raney Nickel, NH3/MeOH F Diamino Cyclobutane Derivative H Final Cyclobutane-Containing Pyrazolopyrimidine F->H AcOH, Heat G Dicarbonyl Compound G->H

Caption: Synthetic workflow for a cyclobutane-containing pyrazolopyrimidine.

Experimental Protocol

Step 1: Synthesis of N-((1-cyanocyclobutan-3-yl)methyl)-[Heterocyclic]-carboxamide (Amide Intermediate)

  • To a solution of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise. Stir the mixture for 15 minutes.

  • Add the desired heterocyclic carboxylic acid (1.1 eq) to the reaction mixture, followed by 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.

Step 2: Synthesis of N-((1-(aminomethyl)cyclobutan-3-yl)methyl)-[Heterocyclic]-carboxamide (Diamino Cyclobutane Derivative)

  • To a solution of the amide intermediate (1.0 eq) in methanolic ammonia (7N solution), add Raney Nickel (50% slurry in water, ~0.5 eq by weight).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the catalyst through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude diamino cyclobutane derivative, which can often be used in the next step without further purification.

Step 3: Synthesis of the Final Cyclobutane-Containing Pyrazolopyrimidine

  • Dissolve the crude diamino cyclobutane derivative (1.0 eq) and a suitable dicarbonyl compound (e.g., a β-ketoester, 1.1 eq) in glacial acetic acid (0.1 M).

  • Heat the reaction mixture to 100-120 °C for 4-6 hours.

  • Monitor the formation of the cyclized product by LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the acetic acid.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by preparative High-Performance Liquid Chromatography (HPLC) or crystallization to yield the target cyclobutane-containing pyrazolopyrimidine.

Rationale for Experimental Choices

  • Amide Coupling: HATU is a mild and efficient coupling reagent that minimizes side reactions and racemization. DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Nitrile Reduction: Catalytic hydrogenation with Raney Nickel is a standard method for the reduction of nitriles to primary amines. The use of methanolic ammonia helps to suppress the formation of secondary amine byproducts.

  • Cyclization: The condensation of a diamine with a dicarbonyl compound in the presence of an acid catalyst is a classic and effective method for the formation of various heterocyclic ring systems.

Conclusion

3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride is a valuable bifunctional building block with significant potential in medicinal chemistry. Its rigid cyclobutane core offers a strategic advantage for creating conformationally constrained molecules with improved pharmacological properties. The primary amine and nitrile functional groups provide versatile handles for the synthesis of a wide array of complex molecular architectures, including novel kinase inhibitor scaffolds. The protocols and workflows presented herein serve as a guide for researchers to explore the utility of this and similar cyclobutane derivatives in the discovery and development of new therapeutic agents.

References

  • ResearchGate. (n.d.). Synthesis of 1,3-bifunctional cyclobutane derivatives with α-CHF2/CF3 group – advanced building blocks for medicinal chemistry | Request PDF. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of aminomethyl cyclobutane carboxylic acid as a.... Retrieved March 24, 2026, from [Link]

  • Wessjohann, L. A., et al. (2018).
  • Vrije Universiteit Amsterdam. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Retrieved March 24, 2026, from [Link]

  • ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • PMC. (n.d.). Accessing 1,2-Substituted Cyclobutanes through 1,2-Azaborine Photoisomerization. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes.... Retrieved March 24, 2026, from [Link]

  • ACS Publications. (1993). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry.
  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16).. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. Retrieved March 24, 2026, from [Link]

  • ACS Publications. (2021, January 26). Catalytic Enantioselective Desymmetrization of Cyclobutane-1,3-diones by Carbonyl-Amine Condensation. Organic Letters. Retrieved March 24, 2026, from [Link]

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved March 24, 2026, from [Link]

  • PMC. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved March 24, 2026, from [Link]

  • AERU. (2025, August 4). 3,5-dichloro-N-(2-carboxy-1-ethyl-1-methyl-2-oxoethyl)-4-methylbenzamide (Ref: RH-163353). Retrieved March 24, 2026, from [Link]

  • Unknown Source. (n.d.). Retrieved March 24, 2026, from [Link]

  • NITE. (2011, April 1). 142-92-7 / 2-734. Retrieved March 24, 2026, from [Link]

Sources

Method

Application Note: 3-(Aminomethyl)cyclobutane-1-carbonitrile Hydrochloride in the Synthesis of Targeted Protein Degraders (PROTACs)

Executive Summary & Strategic Rationale The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized modern drug discovery by enabling the degradation of previously "undruggable" or highly mutated prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized modern drug discovery by enabling the degradation of previously "undruggable" or highly mutated protein targets[1]. A critical, yet often under-engineered, component of a PROTAC is the linker connecting the target-binding moiety to the E3 ligase ligand. Historically, highly flexible linear alkyl or polyethylene glycol (PEG) chains were used. However, these flexible linkers incur a massive entropic penalty upon the formation of the required ternary complex[1].

3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride (CAS: 2994292-12-3 for the rac-(1s,3s) isomer[2]) has emerged as a highly valuable, sp3-rich bifunctional building block[3]. By incorporating a rigid cyclobutane ring, medicinal chemists can precisely control the exit vectors of the PROTAC, pre-organizing the molecule to favor ternary complex formation. Furthermore, the primary amine (protected as a stable hydrochloride salt) and the nitrile group provide orthogonal synthetic handles for modular assembly. This application note details the use of this intermediate in synthesizing next-generation PROTACs, specifically targeting resistant mutant variants of the Epidermal Growth Factor Receptor (EGFR)[1][3].

Structural Advantages of the Cyclobutane Scaffold

When designing degraders for mutant EGFR (such as the T790M "gatekeeper" mutation or the C797S osimertinib-resistant mutation[1]), the spatial relationship between the EGFR binder and the E3 ligase (e.g., CRBN or VHL) is paramount.

The cyclobutane-1,3-diyl motif offers distinct physicochemical advantages over traditional linkers. The cis and trans stereoisomers allow chemists to screen different spatial trajectories. Additionally, the nitrile group serves a dual purpose: it acts as a metabolic shield to prevent cytochrome P450-mediated oxidation of the ring, and it can function as a hydrogen bond acceptor to interact favorably with solvent-exposed protein surfaces.

Table 1: Comparative Physicochemical Properties of PROTAC Linker Scaffolds

Linker ScaffoldConformational FlexibilityEntropic Binding PenaltyMetabolic StabilityExit Vector Control
Linear Alkyl (e.g., C6) HighHigh (Unfavorable)Moderate (Prone to oxidation)Poor
PEG (e.g., PEG3) HighHigh (Unfavorable)ModeratePoor
Cyclobutane-1,3-diyl Low (Rigid) Low (Favorable) High (sp3-rich, shielded) Excellent (cis/trans tunable)

Workflow: Modular Assembly of EGFR-Targeting PROTACs

The synthesis of a bifunctional degrader using 3-(aminomethyl)cyclobutane-1-carbonitrile hydrochloride typically follows a convergent, modular approach[3]. The primary amine is first coupled to an E3 ligase ligand bearing a carboxylic acid. Subsequently, the nitrile group can either be retained for its physicochemical properties or transformed (e.g., reduced to an amine or hydrolyzed) to attach the EGFR-targeting moiety.

PROTAC_Assembly EGFR EGFR Binder (e.g., Osimertinib core) Linker Cyclobutane Scaffold (CAS: 2994292-12-3) EGFR->Linker Amine Alkylation/ Amidation E3 E3 Ligase Ligand (e.g., CRBN/VHL) Linker->E3 Nitrile Transformation (Reduction/Coupling)

Caption: Modular assembly of an EGFR-targeting PROTAC using the cyclobutane scaffold.

Mechanistic Grounding: The Ubiquitin-Proteasome Pathway (UPP)

To understand the necessity of linker rigidity, one must examine the mechanism of action. PROTACs do not inhibit the target protein's enzymatic activity directly; rather, they hijack the cell's intrinsic Ubiquitin-Proteasome Pathway (UPP)[1].

The PROTAC recruits the E3 ubiquitin ligase to the specific unwanted protein (e.g., mutant EGFR). This forms a transient ternary complex. The E3 ligase then catalyzes the transfer of ubiquitin to lysine residues on the target protein. Polyubiquitination flags the target for destruction by the 26S proteasome[1]. The cyclobutane linker restricts the PROTAC's conformation, significantly increasing the half-life of the productive ternary complex.

UPP_Pathway PROTAC Bifunctional PROTAC Ternary Ternary Complex [EGFR : PROTAC : E3] PROTAC->Ternary Target Mutant EGFR (e.g., T790M/C797S) Target->Ternary Ligase E3 Ubiquitin Ligase Ligase->Ternary Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Degradation 26S Proteasomal Degradation Ub->Degradation Target Cleavage

Caption: PROTAC-mediated targeted protein degradation via the Ubiquitin-Proteasome Pathway.

Experimental Protocols

The following protocols outline the optimized conditions for integrating the cyclobutane intermediate into a PROTAC framework.

Protocol A: Amide Coupling to E3 Ligase Ligand

Causality Check: Because the intermediate is supplied as a hydrochloride salt[2], an excess of a non-nucleophilic base (DIPEA) is strictly required. HATU is selected as the coupling reagent because its rapid kinetics minimize the risk of epimerization at the C1/C3 stereocenters of the cyclobutane ring.

Materials:

  • E3 Ligase Ligand-COOH (e.g., a Cereblon binder derivative) (1.0 eq)

  • 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the E3 Ligase Ligand-COOH (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (10 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 mmol) dropwise to the solution. Stir at room temperature for 10 minutes to ensure complete formation of the active OAT (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium) ester.

  • Amine Introduction: Add 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride (1.1 mmol) in one portion. Note: 1.0 eq of DIPEA is consumed immediately to neutralize the HCl salt, liberating the free primary amine, while the remaining 2.0 eq drive the coupling mechanism.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the conversion via LC-MS. The rigid cyclobutane amine is highly nucleophilic and typically reaches >95% conversion rapidly.

  • Workup: Quench the reaction by adding water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (DCM:MeOH gradient) to yield the pure cyclobutane-linked E3 ligand.

Table 2: Optimization of Amide Coupling Conditions

EntryCoupling ReagentBase (Eq)SolventTime (h)Yield (%)Epimerization
1EDC·HCl, HOBtDIPEA (3.0)DMF1265< 2%
2 HATU DIPEA (3.0) DMF 2 92 < 1%
3T3P (50% in EtOAc)TEA (3.0)EtOAc685< 1%
4HATUNoneDMF24TraceN/A (Failed)

Expert Insight: Entry 4 highlights a common pitfall; failure to include sufficient base results in zero conversion because the amine remains protonated. HATU (Entry 2) provides the optimal balance of yield and stereochemical preservation.

Protocol B: Nitrile Transformation (Optional Linker Extension)

If the PROTAC design requires a longer linker, the nitrile group can be reduced to a primary amine.

Step-by-Step Methodology:

  • Dissolve the nitrile-containing intermediate from Protocol A in anhydrous Methanol.

  • Add catalytic Raney Nickel (or Pd/C) and a source of ammonia (e.g., 7N NH₃ in MeOH) to suppress secondary amine formation.

  • Stir under a Hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Filter through a pad of Celite to remove the catalyst, concentrate, and proceed directly to coupling with the EGFR-inhibitor moiety (e.g., an osimertinib analog targeting the C797S mutation[3]).

Analytical Validation

To ensure the integrity of the self-validating system, researchers must verify the intermediate and final PROTAC using the following analytical suite:

  • LC-MS: Confirm the exact mass and assess the purity of the target PROTAC. The cyclobutane ring is stable under standard electrospray ionization (ESI) conditions.

  • 1H and 13C NMR: Pay special attention to the cyclobutane methine protons (C1 and C3). The coupling constants ( J -values) between these protons and the adjacent methylene protons will confirm that the cis or trans stereochemistry has been preserved during the basic coupling conditions.

  • Cellular Degradation Assays: Validate the functional consequence of the rigidified linker by treating EGFR-mutant NSCLC cell lines (e.g., H1975) with the synthesized PROTAC and quantifying EGFR depletion via Western Blot[1][3].

References

  • NextSDS Chemical Substance Information: rac-(1s,3s)-3-(aminomethyl)cyclobutane-1-carbonitrile hydrochloride. NextSDS. Available at:[Link]

  • NextSDS Chemical Substance Information: rac-(1r,3r)-3-(aminomethyl)cyclobutane-1-carbonitrile hydrochloride. NextSDS. Available at: [Link]

  • Patent WO2024099400A1: Intermediates and process of compounds for the degradation of egfr kinase. Google Patents.
  • Proteolysis targeting chimeras (PROTACs) and Ubiquitin-Proteasome Pathway Background (Cited within WO2024099400A1). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected yield drops, analytical discrepancies, or material degradation when working wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected yield drops, analytical discrepancies, or material degradation when working with bifunctional building blocks.

Handling 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride requires a deep understanding of its chemical microenvironment. This compound possesses two highly reactive poles: a primary amine (protected as a hydrochloride salt) and a nitrile group. While the HCl salt prevents the amine from spontaneously attacking the nitrile, it introduces a critical vulnerability: severe hygroscopicity .

This guide is designed to move beyond basic storage instructions. Here, we will dissect the causality behind the compound's degradation, provide troubleshooting diagnostics for your analytical data, and establish a self-validating protocol to ensure absolute structural integrity during your drug development workflows.

Part 1: Mechanistic Overview of Degradation (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic traps inherent to this molecule. The primary mode of failure is not thermal decomposition, but rather moisture-induced, acid-catalyzed hydrolysis .

Amine hydrochloride salts act as moisture scavengers when exposed to atmospheric humidity[1]. Once water is absorbed into the crystal lattice, the HCl salt creates a localized acidic microenvironment. Under these acidic conditions, the nitrile nitrogen is protonated, rendering the adjacent carbon highly electrophilic. Water then acts as a nucleophile, attacking the nitrile carbon to form an imidic acid intermediate, which rapidly tautomerizes into an amide[2]. If left unchecked, further hydrolysis will convert the amide into a carboxylic acid, releasing an ammonium ion[3].

Alternatively, if the compound is exposed to basic impurities (e.g., contaminated spatulas or basic solvent vapors), the amine is deprotonated to its free base form. The liberated primary amine can then act as a nucleophile, leading to intermolecular oligomerization or amidine formation.

G A 3-(Aminomethyl)cyclobutane -1-carbonitrile HCl B Atmospheric Moisture (Hygroscopicity) A->B Improper Storage C Basic Impurities (pH Shift) A->C Contamination D Acid-Catalyzed Nitrile Hydrolysis B->D HCl Microenvironment E Free Amine Liberation C->E Deprotonation F Amide Degradant (+18 Da) D->F H2O Addition H Oligomerization / Amidine Formation E->H Nucleophilic Attack G Carboxylic Acid (+19 Da, -NH4) F->G Further Hydrolysis

Fig 1: Primary degradation pathways of 3-(Aminomethyl)cyclobutane-1-carbonitrile HCl.

Part 2: Troubleshooting Guide & FAQs

Q: I opened a new bottle last month, and the free-flowing powder has turned into a sticky, clumped gel. Can I still use it? A: No, you should discard it or repurify it. The clumping is a macroscopic symptom of hygroscopicity[1]. Because the powder has absorbed significant atmospheric water, your mass-to-mole calculations (titer) will be fundamentally inaccurate, leading to stoichiometry imbalances in downstream coupling reactions. Furthermore, this moisture has likely initiated the hydrolysis of the nitrile group.

Q: My LC-MS analysis of the stored compound shows a new peak with a mass shift of +18 Da. What is this degradant? A: A +18 Da mass shift is the classic signature of water addition, indicating that your nitrile group (-C≡N) has been hydrolyzed to a primary amide (-CONH2)[2]. This occurs because the compound's intrinsic HCl provides the acidic catalysis required for the transformation once moisture is introduced[3].

Q: My downstream amide-coupling yields have dropped from 85% to 40%, but the powder still looks relatively dry. What went wrong? A: Visual inspection is insufficient for detecting micro-hydration. Even a 2-3% water absorption by weight can drastically quench sensitive coupling reagents (like HATU or EDC) before they can react with your amine. Self-Validation Tip: Always run a Karl Fischer (KF) titration on stored hygroscopic salts before utilizing them in moisture-sensitive syntheses to confirm the water content is <0.5%.

Part 3: Self-Validating Standard Operating Procedure (SOP) for Storage & Handling

To guarantee the integrity of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride, you must treat it as an air- and moisture-sensitive reagent. Follow this self-validating workflow:

Phase 1: Receiving & Aliquoting

  • Acclimation: Upon receiving the cold shipment, leave the sealed bottle in a desiccator at room temperature for at least 2 hours. Causality: Opening a cold bottle in ambient air immediately condenses atmospheric moisture onto the powder.

  • Inert Transfer: Transfer the bottle into a glovebox purged with dry Argon or Nitrogen (O2 < 1 ppm, H2O < 1 ppm).

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Single-use aliquots prevent the repeated freeze-thaw and atmospheric exposure cycles that drive cumulative degradation.

  • Sealing: Seal the vials with PTFE-lined caps and wrap the seams with Parafilm before removing them from the glovebox.

Phase 2: Long-Term Storage

  • Secondary Containment: Place the sealed vials inside a secondary container (e.g., a vacuum-sealed Mylar bag or a sealed plastic jar) filled with active indicating silica gel desiccants.

  • Temperature Control: Store the secondary container at -20°C. Causality: Low temperatures suppress the kinetic rate of hydrolysis and thermal degradation, aligning with ICH Q1A(R2) principles for sensitive active substances[4].

Phase 3: Thawing & Usage (Self-Validating)

  • Equilibration: Remove the secondary container from the -20°C freezer. Do not open it. Allow it to sit on the benchtop for 60 minutes.

  • Desiccant Check (Validation): Inspect the indicating silica gel. If it has turned from blue to pink (or orange to green), the secondary seal has failed, and the primary vial must be tested via LC-MS before use.

  • Usage: Open the vial only when it has reached ambient temperature. Discard any unused portion from the single-use vial rather than returning it to the freezer.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability profile of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride under various environmental conditions, extrapolated from ICH Q1A(R2) stability testing frameworks[4].

Storage ConditionEnvironmental AtmosphereExpected Shelf LifePrimary Degradation Risk
-20°C Inert Gas (Ar/N2)> 24 MonthsNegligible (Optimal Condition)
2-8°C Inert Gas (Ar/N2)12 MonthsMinor moisture ingress over time
25°C / 60% RH Air (Opened/Improper Seal)< 1 MonthHygroscopic clumping, Nitrile hydrolysis
40°C / 75% RH Air (Accelerated Stress)< 1 WeekRapid amide/carboxylic acid formation

Sources

Optimization

Troubleshooting steric hindrance in cyclobutane-1-carbonitrile derivative synthesis

Technical Support Center: Advanced Troubleshooting for Cyclobutane-1-Carbonitrile Synthesis Welcome to the Application Scientist Support Portal. Cyclobutane-1-carbonitriles are highly valuable scaffolds in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Troubleshooting for Cyclobutane-1-Carbonitrile Synthesis

Welcome to the Application Scientist Support Portal. Cyclobutane-1-carbonitriles are highly valuable scaffolds in medicinal chemistry, frequently serving as rigid, metabolically stable bioisosteres. However, manipulating these systems—specifically via alpha-alkylation or nucleophilic addition to the nitrile—often presents severe challenges. The internal bond angles of cyclobutane (~90°) force the ring into a "puckered" conformation to relieve torsional strain. This fluxional nature, combined with the transannular interactions of ring substituents, creates a highly congested steric environment that can completely shut down standard synthetic pathways[1].

This guide is designed to move beyond basic protocols, providing researchers with the mechanistic causality and self-validating methodologies needed to troubleshoot steric hindrance in these systems.

Section I: Diagnostic Q&A – Unlocking Hindered Substrates

Q1: My alpha-alkylation using LDA and an alkyl halide yields <20% product, with mostly recovered starting material. What is the mechanistic failure? The Causality: The failure is likely a kinetic issue during deprotonation, not the alkylation itself. Lithium diisopropylamide (LDA) is extremely bulky. If your cyclobutane ring has adjacent substituents (e.g., at C2 or C4), the puckered face of the ring physically blocks the approach of the diisopropylamine moiety. Consequently, deprotonation is incomplete. Furthermore, lithium enolates (ketenimine anions) form tight ion pairs that are poorly reactive toward bulky electrophiles. The Solution: Shift to a less sterically demanding base with a softer counterion, such as Potassium hexamethyldisilazide (KHMDS), or utilize Knochel’s base (TMPZnCl·LiCl). Recent optimizations have demonstrated that switching from lithium bases to TMPZnCl·LiCl significantly increases both reaction efficiency and diastereoselectivity when functionalizing hindered cyclobutane-1-carbonitriles[2].

Q2: I am trying to convert a cyclobutane-1-carbonitrile into a ketone using a Grignard reagent (R-MgX), but the reaction returns 90% starting material after aqueous quench. Why? The Causality: Nitriles are inherently less electrophilic than ketones. When the nitrile is attached to a puckered cyclobutane ring, the electrophilic sp carbon is shielded by the adjacent sp3 carbons. Grignard reagents are highly basic; when faced with steric blockade at the electrophilic center, they will preferentially act as a base (deprotonating the alpha-position) rather than a nucleophile. Upon aqueous workup, the resulting ketenimine anion is simply reprotonated, returning your starting material. The Solution: You must decouple nucleophilicity from basicity. The addition of anhydrous Cerium(III) chloride ( CeCl3​ ) converts the Grignard into an organocerium reagent (Imamoto reagent). Cerium is highly oxophilic/azaphilic and acts as a Lewis acid, coordinating to the nitrile nitrogen to lower the LUMO energy, while the organocerium species acts as a potent, non-basic nucleophile[3].

Section II: Mechanistic Workflows

To systematically resolve these issues, follow the decision matrices below.

G Start Alpha-Alkylation Optimization CheckYield Is Yield < 50%? Start->CheckYield Base Evaluate Base (LDA vs. KHMDS) CheckYield->Base Yes Success Optimal Alkylation CheckYield->Success No Additive Add DMPU/HMPA (Break Aggregates) Base->Additive Steric Shielding AltBase Try TMPZnCl·LiCl (Knochel's Base) Base->AltBase Poor Diastereoselectivity Additive->Success AltBase->Success

Workflow for optimizing alpha-alkylation of sterically hindered cyclobutanes.

G Grignard R-MgX + Substrate Steric Steric Hindrance at Nitrile Carbon Grignard->Steric CeCl3 CeCl3 Additive (Imamoto Reagent) Grignard->CeCl3 Modify Reagent Deprot Pathway A: Deprotonation Steric->Deprot Standard Conditions Add Pathway B: Nucleophilic Addition Steric->Add Forced/Optimized Recovery Starting Material Recovery Deprot->Recovery Aqueous Quench Ketone Target Ketone/Amine Add->Ketone CeCl3->Add Enhances Nucleophilicity

Mechanistic divergence in nucleophilic additions to hindered nitriles.

Section III: Quantitative Base Selection Matrix

Selecting the correct base is the single most critical variable in functionalizing cyclobutane-1-carbonitriles. Use the following quantitative parameters to guide your experimental design.

Base SystempKa (in THF)Steric Profile (Cone Angle Equivalent)Counterion EffectTypical Yield on Hindered CyclobutanesPrimary Use Case
LDA ~36Very HighTight Li+ ion pair10 - 30%Unsubstituted, flat ring systems.
LiHMDS ~26HighTight Li+ ion pair40 - 60%Mild deprotonation, sensitive functional groups.
KHMDS ~26HighLoose K+ ion pair75 - 90%Overcoming steric shielding; highly reactive enolates.
TMPZnCl·LiCl N/A (Kinetic)ModerateCovalent Zn-C bond80 - 95%High diastereoselectivity; tolerates esters/nitro groups[2].

Section IV: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate in-process analytical controls. Do not proceed to the next step if the validation check fails.

Protocol A: Overcoming Steric Hindrance in Alpha-Alkylation (KHMDS/DMPU Method)

This protocol utilizes a loose potassium ion pair and a polar aprotic additive to maximize the nucleophilicity of the sterically encumbered ketenimine anion.

  • Preparation: Flame-dry a Schlenk flask under argon. Charge with cyclobutane-1-carbonitrile substrate (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78 °C.

  • Deprotonation: Add KHMDS (1.0 M in THF, 1.2 equiv) dropwise over 10 minutes. Stir at -78 °C for 45 minutes.

  • Validation Check (Critical): Withdraw a 0.1 mL aliquot via syringe. Quench immediately into a vial containing 0.5 mL D2​O and 0.5 mL EtOAc. Shake, separate the organic layer, evaporate, and run a rapid 1H -NMR.

    • Pass Criteria: Complete disappearance of the alpha-proton signal (>95% deuterium incorporation). If <95%, increase deprotonation time or warm to -40 °C briefly.

  • Alkylation: Add DMPU (2.0 equiv) to the reaction mixture to break up base aggregates, followed immediately by the electrophile (e.g., alkyl halide, 1.5 equiv).

  • Propagation: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Forcing Nucleophilic Addition to Hindered Nitriles (Imamoto Reagent)

This protocol suppresses competitive deprotonation by converting a basic Grignard reagent into a highly nucleophilic, non-basic organocerium species.

  • Activation of Cerium: Weigh CeCl3​⋅7H2​O (1.5 equiv) into a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours to rapidly dehydrate, yielding a free-flowing white powder (anhydrous CeCl3​ ).

  • Suspension: Cool to room temperature, backfill with argon, and add anhydrous THF to create a 0.3 M suspension. Stir vigorously for 2 hours at room temperature to activate the salt.

  • Transmetalation: Cool the suspension to -78 °C. Add the Grignard reagent (R-MgX, 1.5 equiv) dropwise.

  • Validation Check: Observe the physical state of the reaction. The white suspension should turn into a characteristic yellow/orange homogeneous solution or fine suspension, confirming the formation of the R-CeCl2​ species. Stir for 1 hour at -78 °C.

  • Addition: Add the hindered cyclobutane-1-carbonitrile (1.0 equiv) dropwise as a solution in THF.

  • Completion: Stir at -78 °C for 2 hours, then warm to 0 °C. Quench carefully with 10% aqueous acetic acid (to prevent cerium hydroxide emulsions), extract with DCM, and purify.

References

  • Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Zinc-Mediated CH Metalations in Modern Organic Synthesis Source: Heriot-Watt Research Portal URL
  • Title: Visible-Light-Activated Asymmetric Addition of Hydrocarbons to Pyridine-Based Ketones Source: ACS Catalysis - ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 3-(Aminomethyl)cyclobutane-1-carbonitrile Hydrochloride

Welcome to the Advanced Crystallization Support Center. 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride is a highly polar, low-molecular-weight aliphatic amine salt frequently utilized as a critical building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride is a highly polar, low-molecular-weight aliphatic amine salt frequently utilized as a critical building block in drug development. Due to its specific physicochemical properties, researchers often encounter challenges such as oiling out, hygroscopicity, and poor crystal habit during isolation.

This guide is designed by senior application scientists to provide you with the mechanistic understanding and self-validating protocols required to achieve high-purity, filterable anhydrous crystals.

Part 1: Core Principles of Amine Hydrochloride Crystallization

To successfully crystallize this molecule, one must first understand the thermodynamics of its crystal lattice. The physicochemical behavior of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride is dominated by a strong ionic and hydrogen-bonding network. The exceptional ability of the chloride ion to act as a hydrogen bond acceptor is the fundamental driver of crystal stability; a1 almost invariably forms between the protonated amine cation and the chloride anion[1].

Because of this high lattice energy, the salt exhibits immense solubility in water and short-chain alcohols (e.g., methanol) but is virtually insoluble in non-polar organic solvents. Consequently, standard 2 is often insufficient due to a flat solubility curve in protic solvents[2]. Instead, 3—where the salt is dissolved in a primary solvent and precipitated by adding a miscible anti-solvent—is the required industry standard[3]. However, this demands precise control over the 4 to prevent 5[4][5].

Part 2: Troubleshooting Guides & FAQs

Q1: During anti-solvent addition, my solution turns cloudy and deposits a sticky, viscous oil instead of crystals. How do I correct this? A1: You are experiencing 6 (LLPS), commonly known as "oiling out"[6]. This occurs when the supersaturation level is pushed beyond the metastable zone width (MZW) so rapidly that the system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase, rather than nucleating solid crystals. Furthermore, certain anti-solvents (like acetone) can interact directly with the solute, promoting specific molecular aggregations that trigger LLPS[6]. Corrective Action: Shift the phase boundary. Increase the crystallization temperature by 10–15 °C to increase the solubility threshold, switch to a less aggressive anti-solvent (e.g., ethyl acetate instead of acetone), and implement a slower, non-linear (e.g., cubic) anti-solvent dosing rate.

Q2: My isolated crystals are extremely fine, leading to filtration times exceeding 12 hours and high residual solvent. How can I improve the crystal habit? A2: Fine, poorly defined crystals are the result of primary nucleation dominating over secondary crystal growth. When anti-solvent is added too quickly, a massive burst of nuclei forms simultaneously. Corrective Action: Utilize 7 such as Focused Beam Reflectance Measurement (FBRM) or in-line ATR-FTIR to monitor supersaturation and optimize the anti-solvent flow rate[7]. Implement temperature cycling (Ostwald ripening): after the initial precipitation, heat the slurry to just below the dissolution temperature to dissolve the thermodynamic fines, then cool slowly.

Q3: The final product fails water content specifications (Karl Fischer titration), suggesting hydrate formation. How do we ensure the anhydrous form? A3: Amine hydrochlorides are highly hygroscopic. The chloride ion's strong hydration energy can drive the formation of a hydrate lattice if water activity ( aw​ ) in the solvent system is too high[6]. Corrective Action: Ensure all primary solvents and anti-solvents are strictly anhydrous (KF < 0.05%). Conduct the crystallization under a dry nitrogen purge. If the primary solvent must be aqueous, utilize an alcohol with a high 8 (like isopropanol) as the anti-solvent and dry the final cake under vacuum at elevated temperatures[8].

Part 3: Standardized Experimental Protocol

The following is a self-validating, step-by-step workflow for the anti-solvent crystallization of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride.

Objective: Produce high-purity, easily filterable anhydrous crystals while avoiding LLPS. Materials: Primary Solvent (Methanol, anhydrous), Anti-Solvent (Ethyl Acetate, anhydrous), Seed crystals (Form I anhydrous).

  • Dissolution & Polish Filtration: Dissolve the crude salt in 3-5 volumes of anhydrous Methanol at 50 °C.

    • Causality: Methanol effectively disrupts the strong ionic lattice.

    • Validation Check: The solution must be completely transparent. Pass it through a 0.22 µm PTFE filter into a pre-heated reactor to remove foreign insoluble matter that could trigger uncontrolled heterogeneous nucleation.

  • Concentration & Thermal Equilibration: Distill off Methanol under reduced pressure until the solution reaches the predetermined clear point (saturation boundary). Adjust the reactor temperature to 40 °C.

  • Seeding (The Critical Control Point): Add 1.0–2.0% w/w of micronized seed crystals suspended in a small volume of Ethyl Acetate.

    • Causality: Seeding bypasses the high-energy barrier of primary nucleation, directing the system immediately into secondary growth.

    • Validation Check: Hold the suspension for 30 minutes at 40 °C. The seeds must not dissolve (confirming the system is supersaturated) nor massively proliferate (confirming the system is safely within the metastable zone).

  • Programmed Anti-Solvent Addition: Dose 10-15 volumes of Ethyl Acetate using a programmable syringe pump. Use a convex (slow-to-fast) addition profile over 4 hours.

    • Causality: A slow initial rate prevents the supersaturation spike that causes oiling out, maintaining a constant driving force for crystal growth[4].

  • Aging and Cooling: Once addition is complete, age the slurry at 40 °C for 1 hour, then cool to 5 °C at a linear rate of 0.1 °C/min.

    • Validation Check: Analyze the supernatant via HPLC or gravimetric analysis to confirm the mother liquor concentration has reached the theoretical solubility limit (< 5 mg/mL).

  • Isolation: Filter the slurry via a Nutsche filter or sintered glass funnel. Wash the cake with 2 volumes of cold, anhydrous Ethyl Acetate. Dry under vacuum (≤ 50 mbar) at 45 °C for 12 hours.

Part 4: Visualizations & Workflows

CrystallizationWorkflow Start Dissolve API in Primary Solvent Filter Polish Filtration (0.22 µm) Start->Filter Concentrate Concentrate to Saturation Point Filter->Concentrate Temp Thermal Equilibration (e.g., 40°C) Concentrate->Temp Seed Add 1-2% wt Seed Crystals Temp->Seed AntiSolvent Programmed Dosing of Anti-Solvent Seed->AntiSolvent Ripen Ostwald Ripening (Temp Cycling) AntiSolvent->Ripen Isolate Filter, Wash & Dry Ripen->Isolate

Figure 1: Self-validating anti-solvent crystallization workflow.

LLPSMitigation Issue High Supersaturation Detected Decision Crossing LLPS Phase Boundary? Issue->Decision Yes Oiling Out Risk (LLPS) Decision->Yes Rapid Dosing No Normal Nucleation Zone Decision->No Controlled Action1 Increase Temp by 10°C to dissolve oil Yes->Action1 Success Controlled Crystal Growth No->Success Action2 Reduce Anti-Solvent Dosing Rate Action1->Action2 Action3 Introduce Seeds at lower supersaturation Action2->Action3 Action3->Success

Figure 2: Mechanistic pathway for mitigating Liquid-Liquid Phase Separation.

Part 5: Quantitative Data & Matrices

Table 1: Solvent / Anti-Solvent Selection Matrix

Primary SolventAnti-SolventDielectric Constant ΔSuitability & Causality
Methanol Ethyl Acetate HighOptimal. Methanol disrupts the ionic lattice; EtOAc provides a sharp solubility drop without inducing LLPS.
Water Isopropanol Very HighGood for crude batches. Requires strict temperature control to avoid monohydrate formation.
Ethanol Acetone MediumHigh Risk. Acetone can interact directly with the solute, promoting liquid-liquid phase separation (oiling out).

Table 2: PAT Implementation & Validation Matrix

ParameterAnalytical ToolCausality / PurposeValidation Threshold
Supersaturation ATR-FTIRMonitors solute concentration in real-time to prevent crossing the MZW.Peak intensity stabilized before seeding.
Nucleation Rate FBRMTracks chord length distribution to differentiate between nucleation and growth.Fine particle counts (<10 µm) remain low during dosing.
Polymorphism Raman SpectroscopyEnsures the anhydrous form is precipitating rather than a hydrate.Absence of broad O-H stretch bands in the solid-phase spectra.

References

  • Title: Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Source: nih.gov.
  • Title: Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Source: engineering.org.cn.
  • Title: Insights into the self-assembly of fampridine hydrochloride: how the choice of the solvent affects the crystallization of a simple salt. Source: researchgate.net.
  • Title: Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Source: acs.org.
  • Title: Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Source: acs.org.
  • Title: Advanced Methodologies for Pharmaceutical Salt Synthesis. Source: acs.org.
  • Title: A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same. Source: nih.gov.
  • Title: Optimization and Design of Reactive Crystallization Process. Source: whiterose.ac.uk.
  • Title: US9663507B1 - Crystallisation of thiamine hydrochloride. Source: google.com.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride

An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-(Aminomethyl)cyclobutane-1-carbonitrile Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive analysis of the mass s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-(Aminomethyl)cyclobutane-1-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the mass spectrometric behavior of 3-(Aminomethyl)cyclobutane-1-carbonitrile, a key building block in contemporary drug discovery. We delve into the predictable fragmentation patterns under electrospray ionization (ESI), offering a comparative perspective against other ionization techniques. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and impurity profiling. By explaining the causality behind fragmentation pathways and providing validated experimental protocols, this guide serves as an authoritative resource for the analytical characterization of this and structurally related compounds.

Introduction: The Analytical Challenge

3-(Aminomethyl)cyclobutane-1-carbonitrile is a bifunctional molecule featuring a primary amine and a nitrile group on a strained cyclobutane scaffold. Its utility as a versatile building block in medicinal chemistry, particularly for introducing conformational rigidity, necessitates robust analytical methods for its characterization. Mass spectrometry (MS) is the premier technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.

Understanding the gas-phase ion chemistry of this molecule is crucial for confident structure confirmation, metabolite identification, and degradation product analysis. This guide focuses on predicting and interpreting the fragmentation patterns generated via tandem mass spectrometry (MS/MS), primarily under soft ionization conditions, which are most suitable for this polar, non-volatile compound.

Ionization Strategies: A Comparative Rationale

The choice of ionization technique is the most critical parameter in a mass spectrometry experiment. For a polar molecule like 3-(Aminomethyl)cyclobutane-1-carbonitrile, which exists as a hydrochloride salt, the primary amine group provides a ready site for protonation.

  • Electrospray Ionization (ESI): This is the technique of choice. ESI is a soft ionization method that transfers pre-existing ions from solution into the gas phase with minimal internal energy impartation.[1] This preserves the intact molecule as a protonated species, [M+H]⁺, making it an ideal precursor for controlled fragmentation via Collision-Induced Dissociation (CID) in MS/MS experiments.[2] The analysis is conducted in positive ion mode, where the addition of a protic solvent and a small amount of acid (e.g., formic acid) ensures efficient formation of the [M+H]⁺ ion.[2]

  • Chemical Ionization (CI): Another soft ionization technique, CI, can also generate a protonated molecule.[3] However, it is typically coupled with gas chromatography (GC) and is less suited for non-volatile salts unless derivatization is performed.

  • Electron Ionization (EI): This "hard" ionization technique bombards the molecule with high-energy electrons, inducing extensive and often complex fragmentation.[3] While EI provides a reproducible fragmentation "fingerprint," the molecular ion for aliphatic amines and nitriles is often weak or entirely absent, complicating molecular weight determination.[4][5] For this reason, ESI is vastly superior for the initial characterization and targeted fragmentation of this analyte.

Predicted Fragmentation Pathways under ESI-MS/MS

Upon introduction into the ESI source, the hydrochloride salt dissociates, and the free base of 3-(Aminomethyl)cyclobutane-1-carbonitrile (C₆H₁₀N₂, Exact Mass: 110.0844) is readily protonated at the more basic primary amine, yielding a precursor ion of m/z 111.0923 . Collision-Induced Dissociation (CID) of this precursor ion is predicted to initiate fragmentation through several key pathways, driven by the charge site on the ammonium group and the structural features of the molecule.

Pathway A: α-Cleavage (Signature for Primary Amines)

The most characteristic fragmentation for aliphatic amines is α-cleavage—the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[6][7] This is the dominant pathway due to the formation of a stable, resonance-stabilized iminium ion. For the [M+H]⁺ ion of our analyte, this cleavage occurs at the bond connecting the aminomethyl group to the cyclobutane ring.

  • Mechanism: The charge on the nitrogen initiates the cleavage, leading to the loss of the cyclobutylnitrile moiety as a neutral radical.

  • Resulting Ion: This produces the highly stable methaniminium ion, [CH₂=NH₂]⁺ , at m/z 30.034 . This fragment is often the base peak in the spectra of primary amines with an unbranched α-carbon.[4]

Pathway B: Neutral Loss of Ammonia

A common fragmentation pathway for protonated primary amines is the elimination of a neutral ammonia (NH₃) molecule.

  • Mechanism: This rearrangement is initiated by an intramolecular proton transfer, leading to the formation of a stable carbocation.

  • Resulting Ion: Loss of NH₃ (17.0265 Da) from the precursor ion at m/z 111.0923 results in a fragment ion, [C₆H₈N]⁺ , at m/z 94.0657 .

Pathway C: Cyclobutane Ring Fragmentation

The strained four-membered ring is susceptible to fragmentation. A characteristic pathway for cyclobutane rings is a retro-[2+2] cycloaddition, leading to the loss of neutral ethylene (ethene).[8]

  • Mechanism: Following ring opening, the molecule can cleave to release a stable, neutral C₂H₄ molecule.

  • Resulting Ion: Loss of C₂H₄ (28.0313 Da) from the precursor ion yields a fragment ion, [C₄H₇N₂]⁺ , at m/z 83.0609 .

Pathway D: Involvement of the Nitrile Group

While the primary amine is the main driver of fragmentation, the nitrile group can participate in secondary fragmentation events or through less favored pathways.

  • Mechanism: Loss of neutral hydrogen cyanide (HCN) can occur, although this is less common from the protonated precursor compared to α-cleavage.

  • Resulting Ion: Elimination of HCN (27.0109 Da) from the precursor would generate an ion, [C₅H₁₁N]⁺ , at m/z 84.0813 .

The following diagram illustrates these predicted fragmentation pathways originating from the protonated precursor ion.

G cluster_precursor Precursor Ion cluster_pathways Predicted Fragmentation Pathways (ESI-MS/MS) Precursor [M+H]⁺ 3-(Aminomethyl)cyclobutane-1-carbonitrile m/z 111.0923 FragA [CH₂=NH₂]⁺ m/z 30.034 Precursor->FragA Pathway A: α-Cleavage - C₅H₇N• (Radical) FragB [C₆H₈N]⁺ m/z 94.0657 Precursor->FragB Pathway B: Neutral Loss - NH₃ FragC [C₄H₇N₂]⁺ m/z 83.0609 Precursor->FragC Pathway C: Ring Fragmentation - C₂H₄ FragD [C₅H₁₁N]⁺ m/z 84.0813 Precursor->FragD Pathway D: Neutral Loss - HCN

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-(Aminomethyl)cyclobutane-1-carbonitrile.

Experimental Protocols & Data Summary

To validate these predictions, a standardized protocol is essential. The following methods describe a self-validating system for acquiring high-quality MS/MS data.

Protocol 1: Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride and dissolve in 1 mL of LC-MS grade water to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:1000 in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol 2: LC-MS/MS Analysis

This protocol uses a standard reversed-phase liquid chromatography setup coupled to a tandem mass spectrometer.

G Sample Prepared Sample (1 µg/mL) LC UHPLC System C18 Column Sample->LC Injection MS Tandem Mass Spec (e.g., Q-TOF, Orbitrap) LC->MS ESI Source Positive Mode Data Data Acquisition MS1 Scan -> DDA -> MS/MS MS->Data Analysis Data Analysis Fragment Matching Data->Analysis

Caption: General experimental workflow for LC-MS/MS analysis.

Instrumentation:

  • LC System: UHPLC system (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: High-resolution tandem mass spectrometer (e.g., Sciex QTOF, Thermo Orbitrap).

MS Parameters:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: +3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 10 L/min.

  • MS1 Scan Range: m/z 50-250.

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA) on the most intense precursor (targeting m/z 111.09).

  • Collision Energy: Ramped from 10-40 eV to capture both low and high-energy fragments.

Data Summary Table

The following table summarizes the predicted key ions for easy comparison with experimental data.

m/z (Exact)FormulaProposed IdentityFragmentation Pathway
111.0923[C₆H₁₁N₂]⁺[M+H]⁺ (Precursor Ion) -
94.0657[C₆H₈N]⁺[M+H - NH₃]⁺Pathway B: Loss of Ammonia
83.0609[C₄H₇N₂]⁺[M+H - C₂H₄]⁺Pathway C: Ring Fragmentation
30.0340[CH₄N]⁺[CH₂=NH₂]⁺Pathway A: α-Cleavage

Comparative Analysis with Alternative Analytes

The fragmentation pattern of 3-(Aminomethyl)cyclobutane-1-carbonitrile is distinct from other isomeric or structurally similar compounds.

  • Comparison with Positional Isomers: An isomer such as 2-(Aminomethyl)cyclobutane-1-carbonitrile would be expected to produce a nearly identical fragmentation pattern, making chromatographic separation essential for differentiation. However, subtle differences in fragment ion intensities might be observable due to stereoelectronic effects.

  • Comparison with Non-nitrile Analogs (e.g., 1-(Aminomethyl)cyclobutane-1-carboxamide): Replacing the nitrile with a carboxamide would significantly alter the fragmentation. While α-cleavage (m/z 30) would still occur, new pathways involving the loss of the carboxamide group or water would emerge, and the precursor mass would be different.

This comparative logic is fundamental in analytical chemistry for confirming identity and distinguishing between closely related structures, a common challenge in drug development and metabolomics.

Conclusion

The mass spectrometric fragmentation of 3-(Aminomethyl)cyclobutane-1-carbonitrile under ESI-MS/MS is a predictable process governed by the fundamental principles of gas-phase ion chemistry. The protonated molecule (m/z 111.0923) primarily fragments via α-cleavage to produce a signature ion at m/z 30.034 , characteristic of the primary aminomethyl group. Secondary, but structurally informative, pathways include the loss of ammonia (to m/z 94.0657) and ring fragmentation via loss of ethylene (to m/z 83.0609) . By employing the standardized protocols outlined herein, researchers can reliably obtain high-quality data to confirm the identity of this important chemical scaffold and differentiate it from related impurities or metabolites.

References

  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • LibreTexts Chemistry. (2021). 10.8: Spectroscopy of Amines. [Link]

  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.15 - Fragmentation of Amines. Whitman College. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern. [Link]

  • Gu, Z. M., Ma, J., Zhao, X. G., Wu, J., & Zhang, D. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid communications in mass spectrometry, 20(19), 2969–2972. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Periodica Polytechnica Chemical Engineering, 63(2), 232-248. [Link]

  • University of Illinois, School of Chemical Sciences. (n.d.). Electrospray Ionization. [Link]

  • Field, F. H. (1980). Chemical Ionization Mass Spectrometry. Defense Technical Information Center. [Link]

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Comparative

A Comparative Guide: 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride vs. Its Oxetane Analog in Drug Discovery

Introduction: The Quest for Superior Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the judicious selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Superior Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the judicious selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Small, strained ring systems, in particular, have garnered significant attention for their ability to impart favorable properties such as improved metabolic stability and aqueous solubility. The 3-(aminomethyl)cyclobutane-1-carbonitrile moiety has been incorporated into various therapeutic candidates. However, the strategic bioisosteric replacement of the cyclobutane ring with an oxetane has emerged as a promising strategy to further enhance drug-like properties.[1][2]

This guide provides an in-depth comparison of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride and its corresponding oxetane analog, 3-(aminomethyl)oxetane-3-carbonitrile hydrochloride. We will explore their synthetic accessibility, comparative physicochemical properties, and expected performance in key in vitro assays, supported by experimental data from closely related compounds and established scientific principles.

Synthetic Accessibility: A Tale of Two Rings

The synthetic routes to both the cyclobutane and oxetane cores, while established, present distinct challenges and considerations for scalability and derivatization.

Synthesis of rac-(1s,3s)-3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride

The synthesis of the cyclobutane target molecule can be approached through several established methods, often involving multi-step sequences. A representative approach is outlined below, drawing from known cyclobutane synthetic strategies.[3][4]

cluster_0 Synthetic Workflow for Cyclobutane Analog A Cyclobutanone B 3-Oxocyclobutane-1-carbonitrile A->B Cyanation C 3-Amino-3-(hydroxymethyl)cyclobutane-1-carbonitrile B->C Reductive Amination D Protected 3-(aminomethyl)cyclobutane-1-carbonitrile C->D Protection & Reduction E 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride D->E Deprotection & Salt Formation

Caption: Synthetic workflow for the cyclobutane analog.

Experimental Protocol:

  • Cyanation of Cyclobutanone: Cyclobutanone is treated with a cyanide source, such as trimethylsilyl cyanide, in the presence of a Lewis acid catalyst to yield 3-oxocyclobutane-1-carbonitrile.

  • Reductive Amination: The resulting ketone undergoes reductive amination with a suitable amine source (e.g., ammonia or a protected amine) and a reducing agent like sodium cyanoborohydride.

  • Protection and Reduction: The resulting amino alcohol is then protected, for example, with a Boc group, followed by reduction of the nitrile to a primary amine.

  • Deprotection and Salt Formation: Finally, the protecting group is removed under acidic conditions, and the hydrochloride salt is formed by treatment with HCl.

Synthesis of 3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride

The synthesis of the oxetane analog often commences from the commercially available oxetan-3-one, leveraging its reactivity for the introduction of the desired functional groups.[5][6]

cluster_1 Synthetic Workflow for Oxetane Analog F Oxetan-3-one G 3-Hydroxy-3-(nitromethyl)oxetane F->G Henry Reaction H 3-(Nitromethylene)oxetane G->H Dehydration I 3-(Aminomethyl)oxetane H->I Reduction J 3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride I->J Cyanation & Salt Formation

Caption: Synthetic workflow for the oxetane analog.

Experimental Protocol:

  • Henry Reaction: Oxetan-3-one is reacted with nitromethane in the presence of a base to afford 3-hydroxy-3-(nitromethyl)oxetane.

  • Dehydration: The tertiary alcohol is then dehydrated, for instance, using methanesulfonyl chloride and a base, to yield 3-(nitromethylene)oxetane.[7]

  • Reduction: The nitro group is subsequently reduced to the primary amine using a catalyst such as palladium on carbon under a hydrogen atmosphere.[7]

  • Cyanation and Salt Formation: The resulting 3-(aminomethyl)oxetane can then be converted to the target nitrile, followed by formation of the hydrochloride salt.

Comparative Physicochemical Properties

Property3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride (Predicted/Analog Data)3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride (Predicted/Analog Data)Rationale for Difference
Molecular Weight ~148.64 g/mol ~148.15 g/mol Negligible difference.
cLogP ~0.5 - 1.0~ -1.5[1]The oxygen atom in the oxetane ring increases polarity, leading to a lower calculated LogP.[9]
Aqueous Solubility ModerateHighThe increased polarity and hydrogen bond accepting capacity of the oxetane oxygen are expected to enhance aqueous solubility.[8]
Polar Surface Area (PSA) ~50 Ų~60 ŲThe ether oxygen in the oxetane contributes to a larger polar surface area.

In Vitro Performance: Metabolic Stability and Cell Permeability

The true test of a scaffold's utility lies in its performance in key ADME (Absorption, Distribution, Metabolism, and Excretion) assays. Here, we outline the standard protocols for assessing metabolic stability and cell permeability and discuss the expected outcomes for our two compounds of interest.

Metabolic Stability: Human Liver Microsome (HLM) Assay

The HLM assay is a standard in vitro method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are major contributors to drug clearance in the liver.[10]

Experimental Protocol: Human Liver Microsome Stability Assay

  • Preparation of Incubation Mixture: A stock solution of the test compound (typically 1 µM) is prepared in a suitable solvent (e.g., DMSO). Human liver microsomes (e.g., 0.5 mg/mL protein concentration) are suspended in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.

  • Time-Course Incubation: The mixture is incubated at 37°C, and aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The enzymatic reaction in the collected aliquots is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

cluster_2 Metabolic Stability Assay Workflow K Test Compound + HLM + Buffer L Add NADPH (Start Reaction) K->L M Incubate at 37°C L->M N Sample at Time Points M->N O Quench with Acetonitrile N->O P LC-MS/MS Analysis O->P Q Calculate t½ and Clint P->Q

Caption: Workflow for the Human Liver Microsome stability assay.

Expected Outcomes:

Parameter3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride3-(Aminomethyl)oxetane-3-carbonitrile hydrochlorideAnticipated Advantage
In Vitro Half-life (t½) ShorterLongerOxetane
Intrinsic Clearance (Clint) HigherLowerOxetane

The replacement of a methylene group in the cyclobutane with an oxygen atom in the oxetane can block a potential site of metabolism. The electron-withdrawing nature of the ether oxygen can also deactivate adjacent C-H bonds towards oxidative metabolism by CYP enzymes.[11] This generally leads to enhanced metabolic stability for oxetane-containing compounds compared to their carbocyclic counterparts.[1][12]

Cell Permeability: Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[9][11] It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Measurement (Apical to Basolateral): A solution of the test compound (typically at a non-toxic concentration) is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time (e.g., 2 hours).

  • Permeability Measurement (Basolateral to Apical): To assess active efflux, the transport of the compound from the basolateral to the apical compartment is also measured.

  • Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.

Expected Outcomes:

Parameter3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride3-(Aminomethyl)oxetane-3-carbonitrile hydrochlorideAnticipated Advantage
Papp (A-B) ModerateModerate to HighOxetane
Efflux Ratio Substrate-dependentPotentially LowerOxetane

The increased polarity of the oxetane analog might suggest lower passive permeability. However, the oxetane moiety has been shown in some cases to improve permeability.[13] This could be due to a reduction in efflux liability or a more favorable interaction with uptake transporters. The precise outcome is highly dependent on the overall molecular context.

Conclusion: The Oxetane Advantage

The bioisosteric replacement of a cyclobutane ring with an oxetane offers a compelling strategy for optimizing the properties of drug candidates. In the case of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride, the corresponding oxetane analog is predicted to exhibit several key advantages:

  • Improved Physicochemical Properties: Lower lipophilicity and higher aqueous solubility, which can lead to a better overall ADME profile.

  • Enhanced Metabolic Stability: The oxetane ring is generally less prone to oxidative metabolism, potentially leading to a longer in vivo half-life and reduced clearance.

  • Potentially Modulated Permeability: While the effect on permeability is context-dependent, the oxetane may offer a favorable balance of passive diffusion and transporter interactions.

While the synthesis of oxetanes can present unique challenges, the potential benefits in terms of improved drug-like properties often outweigh these hurdles. For researchers and drug development professionals, the strategic incorporation of the oxetane scaffold represents a valuable tool in the design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Alves, F. R. d. S., Couñago, R. M., & Laufer, S. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis.
  • DB-ALM. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • De-la-Cruz, B. J., et al. (2023). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv. [Link]

  • Gál, G. L., & Mlynarski, J. (2016). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • Hikaru Yanai, Shoki Hoshikawa, Kentaro Kawai, & Takashi Matsumoto. (2025). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). ResearchGate. [Link]

  • Hubbard, J. W., & Gertsik, L. (2013). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PMC. [Link]

  • J. A. Bull, R. A. Croft, O. A. Davies, R. Doran, K. F. Morgan. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Stepan, A. F., et al. (2013). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE) and a Matched Molecular Pairs Analysis. Journal of Medicinal Chemistry. [Link]

  • Stepan, A. F., et al. (2012). Metabolically Stable tert-Butyl Replacement. PMC. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

  • Google Patents. (n.d.). Preparation method of 3-aminomethyl oxetane and its organic acid salts.
  • PubChemLite. (n.d.). 3-(aminomethyl)oxetane-3-carbonitrile (C5H8N2O). PubChemLite. [Link]

  • NextSDS. (n.d.). rac-(1s,3s)-3-(aminomethyl)cyclobutane-1-carbonitrile hydrochloride. NextSDS. [Link]

  • NextSDS. (n.d.). 3-amino-1-methylcyclobutane-1-carbonitrile hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Thieme. [Link]

  • PubMed. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. [Link]

  • MedChemica. (2026). Med Chem Paper Of The Month - February 2026. MedChemica. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • PMC. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride

For researchers and scientists engaged in the dynamic field of drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical reagents we utilize. The proper disp...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists engaged in the dynamic field of drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical reagents we utilize. The proper disposal of compounds like 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride is not merely a procedural formality but a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Core Principles: Hazard Assessment and Personal Protective Equipment (PPE)

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride is classified with several hazards that dictate our handling procedures.[1] It is acutely toxic if swallowed, in contact with skin, or if inhaled, and is known to cause skin and eye irritation.[1][2][3] Therefore, all operations must be conducted within a well-ventilated chemical fume hood.

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating the specific risks of toxicity and irritation.

Equipment Specification Rationale for Use
Gloves Chemical-resistant Nitrile GlovesProtects against skin contact and absorption. Nitrile offers good resistance to a variety of chemicals, including amines and nitriles, but is not recommended for strong oxidizing agents or certain solvents.[4][5][6]
Eye Protection Chemical Safety GogglesProtects against splashes and airborne particles that can cause serious eye irritation.[2][3]
Body Protection Lab CoatPrevents contamination of personal clothing.
Respiratory NIOSH-approved RespiratorRequired if there is a risk of aerosolization outside of a fume hood. Use a respirator with a particulate filter.[2]

Immediate Response: Spill Management

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure the chemical fume hood is operating correctly to maximize ventilation.[7]

  • Containment : For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, absorb the material with an inert substance like vermiculite or sand.[7][8]

  • Collection : Place all contaminated absorbent material and any broken glassware into a suitable, sealable container.

  • Labeling and Disposal : Clearly label the container as "Hazardous Waste" with the full chemical name and "Spill Debris." Dispose of this container following the same protocol as for solid chemical waste.[9]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be treated as hazardous waste.[7]

Standard Operating Procedure: Waste Disposal

Disposal of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride is governed by its classification as a hazardous waste.[9][10] Under no circumstances should this chemical or its solutions be disposed of down the drain.[7][9]

Step 1: Waste Segregation and Collection

The principle of waste segregation is to prevent potentially dangerous chemical reactions within a waste container.

  • Solid Waste : Collect unadulterated solid 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride waste in a dedicated, chemically resistant container with a secure, screw-on cap.[11]

  • Liquid Waste : Collect solutions containing the compound in a separate, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][12] Segregate from incompatible materials such as strong oxidizing agents.[2]

Step 2: Container Selection and Labeling

Proper labeling is a regulatory requirement and ensures safe handling by all personnel.

  • Container : Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof closure.[10][13]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste." [13][14] The label must also include:

    • The full chemical name: "3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride" (no formulas or abbreviations).[13]

    • A list of all contents, including solvents, with estimated percentages.[13]

    • An indication of the hazards (e.g., "Toxic," "Irritant").[14]

Step 3: Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated laboratory location at or near the point of waste generation.[13][14]

  • Store the sealed waste container in your designated SAA.

  • The SAA must be under the control of laboratory personnel.[13]

  • Keep the container closed at all times except when adding waste.[13]

  • Do not accumulate more than 55 gallons of hazardous waste at one time.[9][14]

  • Arrange for waste pickup with your institution's EHS department when the container is approximately 90% full to ensure it is removed within regulatory time limits.[13]

Protocol for Decontamination of Empty Containers

Empty containers that held the compound are still considered hazardous waste until properly decontaminated.

  • Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., water or an alcohol in which the compound is soluble).[11]

  • Collect Rinsate : Crucially, collect the rinsate from all three rinses. This rinsate must be disposed of as hazardous liquid waste in the appropriate, labeled container.[11]

  • Deface Label : After triple rinsing and allowing the container to dry, completely remove or deface the original chemical label.[11]

  • Final Disposal : Once decontaminated, the container can typically be disposed of in the regular trash or recycled, according to your institution's specific policies.

Disposal of Contaminated Personal Protective Equipment (PPE)

PPE that has been contaminated with 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride must be disposed of as hazardous waste.

  • Gloves and other disposables : Place contaminated nitrile gloves, bench paper, and other disposable items into a designated hazardous waste bag or container. These items cannot be placed in regular trash or standard recycling bins.[15][16]

  • Labeling : The container for contaminated PPE should be labeled as "Hazardous Waste" and specify the nature of the contamination.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride and associated materials.

DisposalWorkflow cluster_start Phase 1: Identification & Collection cluster_processing Phase 2: Segregation & Handling cluster_storage Phase 3: Storage & Final Disposal start_node start_node process_node process_node decision_node decision_node waste_node waste_node final_node final_node A Identify Waste Material B What type of waste? A->B C1 Solid Chemical Waste B->C1 Solid C2 Liquid Chemical Waste B->C2 Liquid C3 Empty Container B->C3 Container C4 Contaminated PPE (Gloves, etc.) B->C4 PPE D1 Place in dedicated, sealed solid waste container. C1->D1 D2 Place in dedicated, sealed liquid waste container. C2->D2 D3 Triple rinse with appropriate solvent. C3->D3 D4 Place in designated solid waste container for contaminated items. C4->D4 G Label container as 'Hazardous Waste' with full chemical name & contents. D1->G D2->G E3 Collect rinsate as hazardous liquid waste. D3->E3 F3 Deface original label. Dispose of container per institutional policy. D3->F3 After rinsing D4->G E3->D2 Add to liquid waste H Store in designated Satellite Accumulation Area (SAA). G->H I Arrange for pickup by Environmental Health & Safety (EHS). H->I

Disposal decision workflow for laboratory waste.

Disclaimer: This guide provides best-practice recommendations based on general safety principles and regulatory guidelines. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) department for protocols and procedures that are compliant with local, state, and federal regulations.[7][9][17] Always perform a risk assessment before handling any chemical.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • rac-(1s,3s)-3-(aminomethyl)cyclobutane-1-carbonitrile hydrochloride Safety Data. NextSDS. [Link]

  • How to Dispose of Nitrile Gloves? Earth Safe PPE. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • A Guide to Nitrile Glove Recycling: Sustainable Practices for Eco-Conscious Businesses. EcoGloves. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Safety Data Sheet for 2-Amino-1-cyclopentene-1-carbonitrile. [Link]

  • How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? Unigloves. [Link]

  • Navigating OSHA Standards: How Orange Nitrile Gloves Meet Compliance. International Safety. [Link]

  • Safety Data Sheet for 1-Aminocyclopropane-1-carboxylic Acid. PhytoTech Labs. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • OSHA Glove Selection Chart. University of Pittsburgh Environmental Health and Safety. [Link]

  • How to Select Nitrile Chemical Resistant Gloves for Industry? INTCO Medical. [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. MCR Safety. [Link]

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